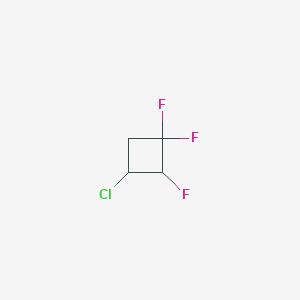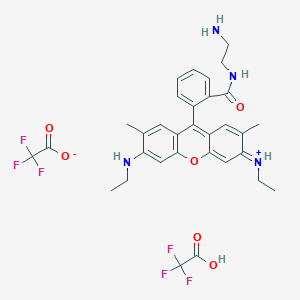
9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as amino, carbamoyl, and xanthylium groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt involves multiple steps. The process typically begins with the preparation of the xanthylium core, followed by the introduction of the aminoethyl and carbamoyl groups. The final step involves the formation of the trifluoroacetate salt. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistency and efficiency. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product quality.
化学反应分析
Types of Reactions
9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a diverse range of compounds.
科学研究应用
9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action are complex and depend on the specific biological context.
相似化合物的比较
Similar Compounds
- 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium chloride
- 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium bromide
Uniqueness
Compared to similar compounds, 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate trifluoroacetic acid salt has unique properties due to the presence of the trifluoroacetate salt. This modification can influence its solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
属性
分子式 |
C32H34F6N4O6 |
|---|---|
分子量 |
684.6 g/mol |
IUPAC 名称 |
[9-[2-(2-aminoethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H32N4O2.2C2HF3O2/c1-5-30-23-15-25-21(13-17(23)3)27(19-9-7-8-10-20(19)28(33)32-12-11-29)22-14-18(4)24(31-6-2)16-26(22)34-25;2*3-2(4,5)1(6)7/h7-10,13-16,30H,5-6,11-12,29H2,1-4H3,(H,32,33);2*(H,6,7) |
InChI 键 |
GBBDSCJKOGANEP-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


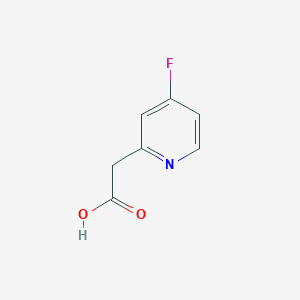
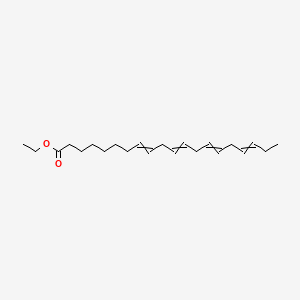

![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)

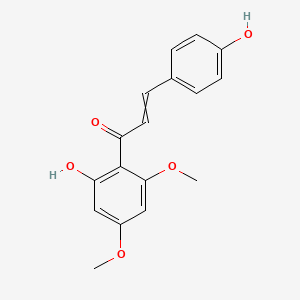
![4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B12437214.png)

![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)
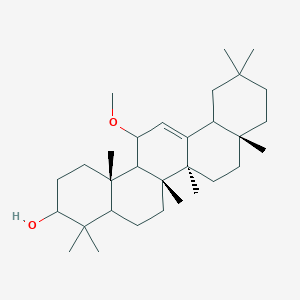
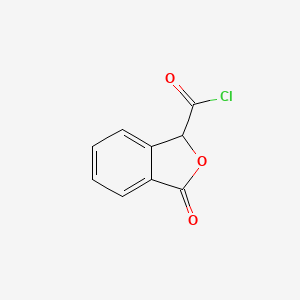
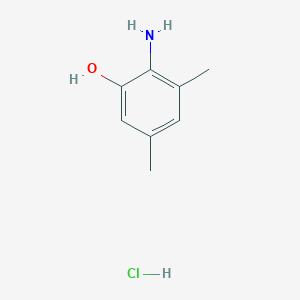
![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)
